(4Z)-6,7-dimethoxy-4-[4-(propan-2-yl)benzylidene]-1,4-dihydro-3H-isochromen-3-one
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Overview
Description
(4Z)-6,7-DIMETHOXY-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE is a complex organic compound belonging to the class of benzopyran derivatives. This compound is characterized by its unique structural features, including methoxy groups and a phenylmethylidene substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-6,7-DIMETHOXY-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6,7-dimethoxy-2H-chromen-2-one with 4-(propan-2-yl)benzaldehyde under basic conditions to form the desired product. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4Z)-6,7-DIMETHOXY-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered electronic properties.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-6,7-DIMETHOXY-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as a bioactive molecule. It is studied for its interactions with various biological targets, including enzymes and receptors. Its methoxy groups and phenylmethylidene substituent contribute to its binding affinity and specificity.
Medicine
In medicine, research focuses on the compound’s potential therapeutic applications. It is investigated for its anti-inflammatory, antioxidant, and anticancer properties. Studies aim to elucidate its mechanism of action and evaluate its efficacy in preclinical models.
Industry
Industrially, (4Z)-6,7-DIMETHOXY-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of (4Z)-6,7-DIMETHOXY-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The methoxy groups and phenylmethylidene substituent play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-6,7-DIMETHOXY-4-{[4-(METHYL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE
- (4Z)-6,7-DIMETHOXY-4-{[4-(ETHYL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE
- (4Z)-6,7-DIMETHOXY-4-{[4-(BUTYL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE
Uniqueness
The uniqueness of (4Z)-6,7-DIMETHOXY-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE lies in its specific structural features, such as the propan-2-yl group and the methoxy substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H22O4 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(4Z)-6,7-dimethoxy-4-[(4-propan-2-ylphenyl)methylidene]-1H-isochromen-3-one |
InChI |
InChI=1S/C21H22O4/c1-13(2)15-7-5-14(6-8-15)9-18-17-11-20(24-4)19(23-3)10-16(17)12-25-21(18)22/h5-11,13H,12H2,1-4H3/b18-9- |
InChI Key |
ZNIBPUJCPPWAJD-NVMNQCDNSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C3=CC(=C(C=C3COC2=O)OC)OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C3=CC(=C(C=C3COC2=O)OC)OC |
Origin of Product |
United States |
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